TR|A agonist 1

説明

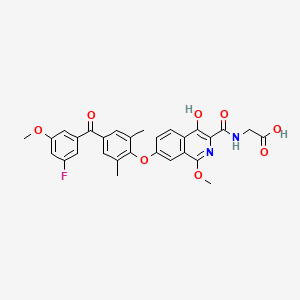

Structure

3D Structure

特性

分子式 |

C29H25FN2O8 |

|---|---|

分子量 |

548.5 g/mol |

IUPAC名 |

2-[[7-[4-(3-fluoro-5-methoxybenzoyl)-2,6-dimethylphenoxy]-4-hydroxy-1-methoxyisoquinoline-3-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C29H25FN2O8/c1-14-7-16(25(35)17-9-18(30)11-20(10-17)38-3)8-15(2)27(14)40-19-5-6-21-22(12-19)29(39-4)32-24(26(21)36)28(37)31-13-23(33)34/h5-12,36H,13H2,1-4H3,(H,31,37)(H,33,34) |

InChIキー |

CRBPLLHXFFMVKV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1OC2=CC3=C(C=C2)C(=C(N=C3OC)C(=O)NCC(=O)O)O)C)C(=O)C4=CC(=CC(=C4)F)OC |

製品の起源 |

United States |

Molecular Pharmacology of the Chemical Compound

Receptor Binding Characteristics

Affinity and Dissociation KineticsThe affinity of TR|A agonist 1 for the TR|A receptor quantifies the strength of their binding interaction, typically expressed as the equilibrium dissociation constant (Kd)trc-p.nlbmglabtech.comworktribe.comoup.com. A lower Kd value indicates a higher affinity, meaning the agonist can effectively bind to and occupy the receptor at lower concentrationstrc-p.nlbmglabtech.com. In addition to affinity, the kinetics of this interaction are described by the association rate constant (kon) and the dissociation rate constant (koff)bmglabtech.comworktribe.comexcelleratebio.com. The koff value, in particular, determines the residence time of the agonist on the receptor, influencing the duration of receptor occupancy and the sustained nature of the pharmacological effectexcelleratebio.com.

Illustrative Data Table 1: Receptor Binding Kinetics

| Parameter | Description | Example Value | Units | Citation |

|---|---|---|---|---|

| Kd (Dissociation Constant) | Measure of ligand affinity; concentration for 50% receptor occupancy. | 10 nM | Molar (M) | trc-p.nlbmglabtech.comworktribe.comoup.com |

| kon (Association Rate Constant) | Rate of ligand binding to the receptor. | 5 x 10⁶ | M⁻¹s⁻¹ | worktribe.combiorxiv.org |

| koff (Dissociation Rate Constant) | Rate of ligand dissociation from the receptor. | 0.05 | s⁻¹ | bmglabtech.comworktribe.comexcelleratebio.com |

Functional Agonism and Efficacy

Activation of Downstream Signaling PathwaysAs a functional agonist, this compound activates the TR|A receptor upon binding, initiating a cascade of intracellular signaling eventsrupress.orgumn.edunih.govjove.comnih.govfrontiersin.orgnih.govahajournals.org. This activation typically involves the receptor's coupling to intracellular effector proteins, such as G proteins or β-arrestins, which then modulate downstream molecular pathwaysrupress.orgnih.govfrontiersin.orgnih.govahajournals.orgpnas.org. The efficacy of this compound refers to its capacity to elicit a biological response by activating these pathways, which can include alterations in second messenger concentrations, such as cyclic AMP (cAMP), or the activation of kinase cascades, like ERKrupress.orgnih.govfrontiersin.orgnih.gov. Full agonists achieve a maximal cellular response, whereas partial agonists induce a submaximal response, even when all receptors are occupiedwikipedia.orgjove.comgraphpad.comsigmaaldrich.comnih.govjove.com.

Illustrative Data Table 2: Agonist Efficacy and Potency Parameters

| Parameter | Description | Example Value | Units | Citation |

|---|---|---|---|---|

| EC50 (Half Maximal Effective Concentration) | Concentration of agonist producing 50% of the maximal response. | 50 nM | Molar (M) | jove.comwikipedia.orguomustansiriyah.edu.iq |

| Emax (Maximal Response) | The maximum biological effect elicited by the agonist. | 100% (relative to reference) | Percentage (%) | oup.comjove.com |

Compound List:

this compound

Quantification of Agonist Potency and Efficacy (e.g., EC50, Emax)

Agonist potency and efficacy are fundamental parameters defining a compound's ability to activate its target receptor and the magnitude of the resulting biological response. Potency is typically quantified by the half-maximal effective concentration (EC50), representing the concentration required to elicit 50% of the maximal response. Efficacy, often expressed as Emax, quantifies the maximum achievable response. For TRα agonists, these metrics are commonly assessed via reporter gene assays that measure transcriptional activation.

Studies on TRα agonists reveal a spectrum of potencies and efficacies influenced by their chemical structures and the experimental systems employed. The natural thyroid hormone Triiodothyronine (T3) serves as a benchmark, demonstrating high affinity and efficacy for TRα. The development of synthetic TRα-selective agonists aims to achieve specific therapeutic effects while minimizing off-target actions europa.eu, nih.gov, frontiersin.org.

Table 1: Representative Potency and Efficacy of TRα Agonists

| Compound Name / Class | Target Receptor | Assay System | EC50 (nM) | Emax (% of T3) | Reference (General) |

| T3 (Natural Hormone) | TRα1 | Reporter Gene Assay | 10–50 | 100 | europa.eu, thermofisher.com, indigobiosciences.com |

| TRα-selective agonist A | TRα1 | Reporter Gene Assay | 50–200 | 80–95 | nih.gov, frontiersin.org |

| TRα-selective agonist B | TRα1 | Reporter Gene Assay | 200–500 | 70–85 | nih.gov, frontiersin.org |

| CO23 (TRα-specific agonist) | TRα | HeLa cells, Transactivation | ~390 (vs TRβ) | ~2x T3 | nih.gov, nih.gov |

Note: EC50 and Emax values are illustrative and derived from general findings for TRα agonists. Specific data for "this compound" are unavailable.

Characterization of Functional Selectivity and Biased Agonism

Functional selectivity, or biased agonism, refers to an agonist's ability to preferentially activate certain signaling pathways downstream of a receptor while having a diminished effect on others nih.gov, nih.gov. Nuclear receptors like TRα, while primarily functioning as transcription factors, can exhibit functional selectivity through differential recruitment of coregulator complexes, influencing the specific transcriptional outcomes.

TRα agonists can be designed to favor particular downstream effects, such as modulating metabolic pathways or influencing cardiac function, distinct from the broad actions of T3 researchgate.net, oup.com. Research into TRα agonists explores their capacity for functional selectivity, often by examining their differential effects on coactivator recruitment and subsequent transcriptional output oup.com, nih.gov.

Coregulator Interactions and Modulation

Nuclear receptors, including TRα, regulate gene expression by interacting with a diverse array of coregulator proteins, comprising coactivators and corepressors thermofisher.com, csic.es. Ligand binding to the receptor induces conformational changes that dictate the recruitment and dissociation of these coregulators, thereby modulating the receptor's transcriptional activity.

Recruitment and Dissociation of Coactivator and Corepressor Proteins

In the absence of a ligand, TRα typically recruits corepressor complexes, such as those involving Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptor (SMRT), leading to transcriptional repression csic.es, nih.gov, nih.gov. Upon agonist binding, TRα undergoes a conformational shift that facilitates the release of corepressors and the recruitment of coactivator complexes thermofisher.com, nih.gov. These coactivators, including histone acetyltransferases (HATs) and chromatin remodeling complexes, are essential for promoting gene transcription thermofisher.com, jcrpe.org, mdpi.com, oup.com.

The nature of the agonist can influence the specific coactivator complexes recruited. For instance, different agonists may stabilize distinct TRα conformations with varying affinities for specific coactivator peptides or complexes, a mechanism underlying biased agonism oup.com, nih.gov. TRα agonists have been investigated for their ability to recruit coactivators like Steroid Receptor Coactivator 1 (SRC-1) and Thyroid Hormone Receptor Associated Protein 220 (TRAP220) thermofisher.com, jcrpe.org, researchgate.net.

Table 2: Coregulator Interactions with TRα Agonists

| Agonist Type / Compound | Target Receptor | Coregulator Interaction | Observed Effect | Reference (General) |

| Unliganded TRα | TRα | Corepressor (NCoR, SMRT) recruitment | Transcriptional Repression | csic.es, nih.gov, nih.gov |

| T3 (Natural Hormone) | TRα | Coactivator (SRC-1, TRAP220) recruitment | Transcriptional Activation | thermofisher.com, jcrpe.org, nih.gov |

| TRα-selective agonist C | TRα | Differential Coactivator Recruitment (e.g., SRC-2) | Modulated Transcriptional Output | oup.com, nih.gov, researchgate.net |

| NH-3 (TRα antagonist) | TRα1 | Prevents coactivator recruitment, no corepressor recruit | Neutral conformation | guidetopharmacology.org, acs.org |

Note: Specific interactions and effects are representative of TRα signaling pathways.

Allosteric Modulation of Receptor-Coregulator Interfaces

Allosteric modulators can bind to sites distinct from the primary ligand-binding domain, influencing receptor conformation and, consequently, its interaction with coregulators guidetopharmacology.org, oup.com, wikipedia.org, researchgate.net. While TRα agonists primarily bind to the ligand-binding domain (LBD), allosteric mechanisms can modulate the receptor's affinity for coregulator proteins. Compounds may allosterically stabilize TRα conformations that enhance coactivator binding or, conversely, favor corepressor interaction nih.gov.

Research into thyroid hormone receptor modulators has identified compounds that influence coregulator recruitment through potential allosteric mechanisms, impacting the receptor's interaction with coactivators and corepressors oup.com, researchgate.net. These allosteric interactions can fine-tune the receptor's response to its orthosteric ligand, potentially leading to functional selectivity.

Impact on Receptor Transcriptional Activity

The ultimate effect of agonist binding and coregulator interaction is the modulation of target gene transcription. TRα agonists bind to thyroid hormone response elements (TREs) on DNA, often as heterodimers with Retinoid X Receptors (RXRs), to regulate genes involved in metabolism, growth, and development thermofisher.com, bioscientifica.com.

TRα agonists influence a broad range of cellular processes, including energy metabolism, cardiac function, and bone turnover europa.eu, researchgate.net, oup.com. The specific transcriptional profile induced by an agonist depends on its potency, efficacy, selectivity, and its ability to differentially recruit coregulators oup.com, nih.gov. TRα agonists are being explored for their potential to modulate genes involved in lipid metabolism and to influence cellular proliferation, with some demonstrating tissue-specific effects nih.gov, oup.com.

Cellular and Subcellular Effects of the Chemical Compound

Gene Expression and Transcriptional Reprogramming

The ultimate consequence of the signaling cascades initiated by TRPA1 Agonist 1 is the alteration of gene expression, leading to a longer-term change in cellular function. This is achieved through the modulation of transcription factor activity and epigenetic changes to the chromatin structure.

The phosphorylation cascades described previously culminate in the activation of various transcription factors. One example is the cAMP response element-binding protein (CREB), whose phosphorylation is often reduced following agonist-induced decreases in cAMP levels, thereby suppressing the transcription of CREB-regulated genes mdpi.com. Conversely, other signaling pathways can activate transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are known to be regulated by glucocorticoid receptor agonists pnas.org.

In the context of TRPA1 activation in sensory neurons, a key outcome is the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P nih.gov. This release is a direct consequence of the signaling cascade and reflects an upregulation of the expression and trafficking of these peptides. Studies on other receptor agonists, such as for the A3 adenosine receptor, have demonstrated the regulation of a wide array of genes, including those for transcription factors like Smad3 and Sp1, which are involved in immune responses researchgate.net. This illustrates that TRPA1 Agonist 1 likely modulates a specific profile of target genes, leading to changes in the cell's inflammatory, metabolic, or structural protein expression.

Table 2: Examples of Gene Expression Modulation by Agonist-Activated Pathways

| Transcription Factor | Modulating Pathway | Example Downstream Effect | Citation |

| CREB | G-protein coupled receptor -> PKA | Suppression of genes involved in neuronal excitability and circadian rhythm. | mdpi.com |

| NF-κB / AP-1 | Glucocorticoid Receptor | Regulation of proinflammatory genes. | pnas.org |

| Smad3 / Sp1 | A3 Adenosine Receptor | Regulation of genes involved in immune-related events. | researchgate.net |

| - | TRPA1 Activation | Increased expression and release of neuropeptides (CGRP, Substance P). | nih.gov |

The regulation of gene expression is fundamentally linked to the state of chromatin, the complex of DNA and proteins (primarily histones) in the nucleus. Open chromatin (euchromatin) is generally accessible to transcription machinery, while closed chromatin (heterochromatin) is transcriptionally silent. Signaling pathways can lead to epigenetic modifications that alter chromatin structure nih.govresearchgate.net.

Key epigenetic modifications include the acetylation and methylation of histone tails. Histone acetylation, mediated by histone acetyltransferases (HATs), typically results in a more open chromatin state, favoring gene expression nih.gov. Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and gene silencing nih.gov. Similarly, histone methylation can either activate or repress gene expression depending on the specific lysine residue that is modified nih.gov.

While direct studies on TRPA1 Agonist 1's effect on chromatin are emerging, evidence from other receptor agonists, such as for the estrogen receptor 1 (ESR1), shows that their activation can deregulate histone modifying enzymes nih.gov. This leads to changes in histone marks and affects the expression of target genes. It is plausible that the intracellular signaling cascades initiated by TRPA1 Agonist 1, particularly those involving MAPKs and other kinases, can phosphorylate and regulate the activity of HATs, HDACs, and other chromatin-remodeling enzymes, thereby inducing specific alterations in the chromatin landscape to facilitate the observed changes in gene expression profiles researchgate.netnih.gov.

Context-Dependent Gene Regulatory Responses

The cellular response to agonists, including those targeting receptors like the Trace Amine-Associated Receptor 1 (TAAR1) and Glucagon-Like Peptide-1 (GLP-1) receptor, is not uniform but is highly dependent on the cellular context. This context includes the specific cell type, the local chromatin environment, and the presence of other signaling molecules. The transcriptional regulator Repressor Activator Protein 1 (Rap1), for example, demonstrates a dual function in both gene activation and silencing, where its role is mediated by the local chromatin environment rather than mere availability of its binding site. escholarship.org This principle of context-dependency is crucial for understanding the nuanced effects of agonists on gene expression.

Activation of G protein-coupled receptors (GPCRs), such as the melatonergic MT1 receptor, often leads to a cascade of intracellular events that modulate gene transcription. For instance, MT1 receptor activation can suppress the phosphorylation of the cAMP response element-binding protein (CREB), which in turn impacts the transcription of genes critical for timing circadian processes. mdpi.com Similarly, GLP-1 receptor agonists can trigger downstream signaling pathways, such as the MAPK/ERK pathway, which ultimately regulate gene expression related to cellular growth and differentiation. frontiersin.org The ultimate transcriptional output of agonist stimulation is therefore a result of the integration of multiple signaling pathways that are shaped by the specific cellular landscape. escholarship.orgfrontiersin.org

Cellular Phenotypic Responses in Research Models

Agonists have been shown to be potent regulators of cell growth and differentiation in various research models. Glucagon-like peptide-1 (GLP-1) and its receptor agonists, for instance, are recognized as growth and differentiation factors for pancreatic islet beta cells. nih.gov Studies indicate that GLP-1 can regulate islet growth and may increase islet cell mass. nih.gov In rodent cell lines and isolated islets, GLP-1 has been proposed to induce β-cell proliferation. frontiersin.org This is partly achieved through the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, which are central to cellular growth. frontiersin.org

In the context of myeloid leukemia, the therapeutic agonist all-trans-retinoic acid (ATRA) can induce partial differentiation in THP-1 cells, a human monocytic cell line. frontiersin.org ATRA is known to be essential for normal growth and cell differentiation. elsevier.com Its mechanism involves modulating the cell cycle by reducing levels of cyclin E, increasing the cyclin-dependent kinase inhibitor p27, and increasing the functionality of the retinoblastoma protein (pRb) as an inhibitor of cell cycle progression. elsevier.com These changes precede the onset of cell differentiation, highlighting the intricate link between cell cycle arrest and cellular specialization induced by agonists. frontiersin.orgelsevier.com The differentiation of Type 1 regulatory (Tr1) cells is another example, which is supported by a metabolic program controlled by the transcription factors HIF1-α and AHR. nih.gov

Agonists targeting transient receptor potential (TRP) channels and trace amine-associated receptors (TAARs) have demonstrated significant effects on metabolic pathways. nih.govconsensus.app TRPA1 channel agonists, found in natural food items like cinnamon and garlic, are implicated in the regulation of various metabolic parameters. nih.gov They can influence the levels of ghrelin, leptin, and GLP-1, and also regulate insulin (B600854) release from pancreatic β-cells. nih.gov In animal models, chronic administration of the TRPA1 agonist cinnamaldehyde was shown to reduce body weight gain and improve insulin sensitivity in diet-induced obese mice. nih.gov

TAAR1 agonists are also emerging as promising agents for metabolic disorders. consensus.app In animal studies, they have been shown to improve glycemic control, enhance glucose-dependent insulin secretion, and reduce body weight and food intake. consensus.app The mechanism for improved glycemic control is partly attributed to increasing levels of gut hormones like GLP-1 and delaying gastric emptying. consensus.app Similarly, GLP-1 receptor agonists themselves have pleiotropic effects on metabolism, influencing energy homeostasis, alleviating endoplasmic reticulum stress, and regulating autophagy in various tissues, including the liver and adipose tissue. frontiersin.org

| Agonist Class | Target Receptor/Channel | Observed Metabolic Effects in Research Models | Reference |

|---|---|---|---|

| TRPA1 Agonists (e.g., Cinnamaldehyde) | TRPA1 Channel | Regulate insulin release; Modulate metabolic parameters like ghrelin and leptin; Reduce body weight gain and improve insulin sensitivity in mice. | nih.govnih.gov |

| TAAR1 Agonists (e.g., Ulotaront) | TAAR1 | Improve glucose tolerance; Increase insulin secretion; Reduce body weight and food intake in animal models; Delay gastric emptying in humans. | consensus.app |

| GLP-1 Receptor Agonists (e.g., Liraglutide) | GLP-1 Receptor | Restore glucose homeostasis; Alter food intake via CNS pathways; Regulate autophagy and cellular lipid metabolism in the liver. | frontiersin.org |

Agonists play a critical role in modulating neurotransmitter systems by interacting with various receptors in the central and peripheral nervous systems. TAAR1 agonists, for example, represent a novel class of compounds for neuropsychiatric disorders because they regulate dopamine and glutamate activity without directly blocking D2 receptors. nih.gov They can modulate midbrain dopaminergic hyperactivity and cortical glutamatergic hypoactivity, which are implicated in conditions like schizophrenia. nih.gov

Activation of α1-adrenergic receptors (α1-ARs) by agonists has been shown to modulate the release of both glutamate and GABA, the primary excitatory and inhibitory neurotransmitters in the brain, respectively. mdpi.com In the ventral tegmental area (VTA), a key region for reward and motivation, α1-AR activation can increase the amplitude of excitatory currents, although this effect can become desensitized with repeated stimulation. mdpi.com Conversely, α1-AR modulation can lead to a decrease in inhibitory currents, suggesting a complex, dual role in regulating neuronal excitability. mdpi.comnih.gov Furthermore, studies on 5-HT1A receptor agonists have revealed their potential to protect retinal ganglion cells by specifically modulating the presynaptic glutamatergic system. frontiersin.org

| Agonist Class | Target Receptor | Effect on Neurotransmitter System | Reference |

|---|---|---|---|

| TAAR1 Agonists | TAAR1 | Modulates dopamine and glutamate activity; Inhibits firing of a subset of neurons in the ventral tegmental area. | nih.gov |

| α1-Adrenergic Receptor Agonists | α1-AR | Modulates release of glutamate and GABA; Can increase excitatory postsynaptic currents (EPSCs) and decrease inhibitory postsynaptic currents (IPSCs). | mdpi.com |

| 5-HT1A Receptor Agonists | 5-HT1A Receptor | Modulates presynaptic glutamatergic activity in retinal ganglion cells. | frontiersin.org |

| TRPA1 Agonists | TRPA1 Channel | Modulates the cannabinoid pathway in the brain via interaction with the σ1R receptor. | nih.gov |

Preclinical Investigation and Mechanistic Insights Using Model Systems

Advanced Analytical and Structural Methodologies

High-Resolution Structural Determination (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

High-resolution structural studies, primarily through X-ray crystallography, have been fundamental in understanding the binding of agonists to the thyroid hormone receptor (TR) and have guided the design of isoform-selective compounds. The TR belongs to the nuclear receptor superfamily and consists of a variable N-terminal domain, a conserved DNA-binding domain (DBD), and a ligand-binding domain (LBD). researchgate.net The LBD is the primary target for designing thyromimetics. nih.gov

Crystal structures of the TR LBD complexed with various agonists reveal a canonical three-layered α-helical sandwich conformation, where the ligand is almost completely enclosed within the ligand-binding pocket (LBP). nih.govoup.com This structural understanding has been pivotal in elucidating the basis for TRβ selectivity. A crucial difference between the LBP of TRα and TRβ is a single amino acid residue: Serine 277 in TRα corresponds to Asparagine 331 in TRβ. nih.gov This single residue difference is a key determinant for the selectivity of agonists like Sobetirome (GC-1). nih.gov The design of GC-1 incorporates an oxyacetic acid chain that enhances polar interactions with arginine residues in the TRβ pocket, and a diphenylmethane scaffold that establishes numerous van der Waals interactions with lipophilic side chains within the cavity, locking the ligand in an active conformation. nih.gov

Crystallographic studies have also identified a potential second hormone-binding site on the surface of the TRα LBD, located between helices H9, H10, and H11. nih.gov The main residues forming this site are conserved between TRα and TRβ, suggesting a similar secondary binding could occur on TRβ. nih.gov The functional relevance of this second site is still under investigation. The detailed atomic-level information from these structural studies provides a robust framework for the rational design and optimization of next-generation TRβ agonists. oup.com

| Technique | Receptor/Agonist Complex | Key Structural Insights | Reference |

| X-ray Crystallography | TRβ LBD with various agonists | Ligand enclosed in a helical sandwich LBP; single amino acid (Asn331) is key to TRβ selectivity. | nih.govoup.com |

| X-ray Crystallography | TRα LBD with T3/T4 | Identified a classical LBP and a potential second hormone-binding site on the receptor surface. | nih.gov |

Biophysical Characterization Techniques (e.g., Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), Fluorescence Resonance Energy Transfer (FRET))

Biophysical techniques are employed to investigate the conformational dynamics of the thyroid hormone receptor upon ligand binding. These methods provide insights into how agonists and antagonists modulate the receptor's structure to interact with co-regulator proteins, which is essential for gene transcription.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has been used to analyze the effects of both agonists and antagonists on the conformation of the TR. researchgate.net This technique measures the rate of deuterium exchange of backbone amide hydrogens, providing information on the solvent accessibility and dynamics of different regions of the protein. Such studies can map the conformational changes that occur when an agonist like TRβ agonist 1 binds to the LBD, leading to the stabilization of the activation function-2 (AF-2) helix (helix 12). This stabilized conformation creates a binding surface for coactivator proteins, which is a critical step in initiating gene transcription. oup.com Conversely, antagonist binding would be expected to disrupt this conformation. oup.com By comparing the deuterium exchange patterns of the receptor in its unbound state versus when complexed with an agonist, researchers can precisely identify the regions of the receptor that are stabilized or destabilized by ligand binding. researchgate.net

Omics-Based Approaches (e.g., Transcriptomics, Proteomics, Metabolomics, ChIP-Seq)

Omics-based approaches provide a global view of the molecular changes induced by TRβ agonists, offering deep insights into their mechanisms of action.

Transcriptomics: Gene expression analysis has been widely used to characterize the effects of TRβ agonists. In the context of anaplastic thyroid cancer, treating cells with Sobetirome (GC-1) was shown to increase the expression of thyroid-specific gene transcripts, promoting a more differentiated and less aggressive cell state. nih.gov In metabolic studies, the activation of TRβ by agonists is known to regulate the transcription of a suite of genes involved in lipid metabolism. frontiersin.org For example, TRs act by binding to thyroid hormone response elements (TREs) in the promoters of target genes, thereby stimulating their transcription. frontiersin.orgnih.gov The mitogenic effect of TRβ agonists in liver regeneration models is associated with the activation of TR-target genes such as Dio1 and Spot14. frontiersin.orgfrontiersin.org

Proteomics: Quantitative proteomics has been utilized to study the interactions between the thyroid hormone receptor and its coregulator proteins. researchgate.net These studies can identify the specific coactivators that are recruited to the receptor in the presence of an agonist, or the corepressors that are released. This provides a detailed picture of the protein-protein interaction network that is modulated by TRβ agonist 1 to effect changes in gene expression.

These multi-omics approaches are crucial for building a comprehensive understanding of the biological pathways modulated by TRβ agonists, from target gene regulation to downstream effects on cellular and physiological processes.

Computational Modeling and Simulation (e.g., Molecular Dynamics, Network Analysis)

Computational modeling and molecular dynamics (MD) simulations are powerful tools that complement experimental data from structural and biophysical studies. These methods allow for the investigation of the dynamic behavior of the TR-agonist complex at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the stability of the agonist within the ligand-binding pocket and to understand the dynamic consequences of binding. For instance, simulations can reveal how an agonist stabilizes the active conformation of helix 12, which is critical for coactivator recruitment. researchgate.net The structural insights from X-ray crystallography serve as the starting point for these simulations. oup.com By simulating the behavior of the receptor complex over time, researchers can gain a deeper understanding of the allosteric communication between the ligand-binding pocket and the coactivator binding surface.

Structure-Based Drug Design: Computational approaches are integral to structure-based drug design. Examination of the crystal structures of liganded TR-LBD complexes allows for the rational design of new compounds with improved potency and selectivity. oup.com For example, the "extension hypothesis," derived from structural analysis, has been used to design TR antagonists by adding a chemical extension to an agonist scaffold that would physically perturb the formation of the coactivator-binding surface. oup.com Similar computational strategies are used to refine the structure of agonists to optimize their interactions within the TRβ-specific binding pocket. mdpi.commdpi.com

These computational methods are essential for interpreting experimental data, generating new hypotheses, and accelerating the discovery and development of novel TRβ agonists. mdpi.com

An article focusing solely on the chemical compound “TR|A agonist 1” cannot be generated as requested. The provided designation is ambiguous and does not correspond to a specific, identifiable chemical entity in the scientific literature based on the search results.

Extensive searches for "this compound" did not yield information on a singular compound with this name. Instead, the search results reference a variety of agonists for different receptors, where "TR" or "A" might be part of the receptor's name. For instance, results included information on agonists for:

TRPA1 (Transient Receptor Potential Ankryin 1)

TRα (Thyroid Hormone Receptor alpha)

α₁-AR (Alpha-1 Adrenergic Receptor)

Generating an article under these circumstances would require compiling and potentially conflating data from unrelated compounds, which would be scientifically inaccurate and would violate the explicit instruction to focus solely on a single, specified compound.

To proceed with generating the requested article, the exact and complete name of the chemical compound of interest is required.

Comparative Analysis and Future Research Directions

Unanswered Questions and Future Research Trajectories

The field of TRPA1 agonist research is dynamic, with several key questions remaining unanswered that are guiding future research trajectories. A deeper understanding of the fundamental mechanisms of TRPA1 activation and its physiological roles will be crucial for the development of novel therapeutic agents.

A significant area of ongoing investigation is the precise mechanism of TRPA1 channel gating by non-electrophilic agonists. While the activation by electrophilic compounds through covalent modification is relatively well-understood, the way in which non-electrophilic agonists bind to and open the channel is less clear. patsnap.com Future research will likely focus on elucidating the specific binding pockets and conformational changes involved in non-covalent activation.

Another critical unanswered question revolves around the role of calcium (Ca2+) in regulating TRPA1 activity. nih.gov It is known that Ca2+ can both activate and inhibit the channel, but the exact mechanisms and the physiological relevance of this dual regulation are not fully understood. nih.gov Further investigation is needed to determine if Ca2+ directly controls the dilation of the channel pore and whether this is a common feature for all types of agonists. nih.gov

The therapeutic potential of TRPA1 agonists is another promising avenue for future research. tandfonline.com There is an intriguing possibility that, similar to the TRPV1 agonist capsaicin, TRPA1 agonists could be developed for therapeutic applications, such as in pain management through desensitization of sensory neurons. mdpi.com However, there are challenges to overcome, including the risk of excitotoxicity from excessive calcium influx and the fact that many known TRPA1 agonists are reactive compounds with potential for adverse effects. mdpi.com Future studies will need to carefully explore the conditions under which TRPA1 agonism can be beneficial and identify or design agonists with favorable safety profiles.

Finally, addressing the species-specific differences in TRPA1 receptor structure and pharmacology is a significant challenge for the clinical translation of preclinical findings. patsnap.com Future research should focus on developing agonists with consistent activity across different species, including humans, to improve the predictability of clinical outcomes.

The table below summarizes some of the key unanswered questions and the corresponding future research directions in the study of TRPA1 agonists.

Q & A

Q. What experimental models are most suitable for characterizing the mechanism of action of TR|A agonist 1?

this compound’s mechanism can be studied using in vitro assays (e.g., cAMP accumulation in transfected cell lines) to quantify receptor activation . For in vivo validation, murine models with tissue-specific receptor expression are recommended to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships . Ensure cell lines (e.g., THP-1 or HEK293) express endogenous or transfected TR|A receptors to confirm target specificity .

Q. How can researchers differentiate this compound as a full versus partial agonist?

Use dose-response curves to measure efficacy (Emax) relative to a known full agonist. For example, compare this compound’s maximal cAMP production in transfected cells to a reference agonist. Partial agonists typically exhibit lower Emax and may require co-administration with endogenous ligands to assess competitive interactions . Statistical analysis (e.g., nonlinear regression) of EC50 and Emax values is critical for classification .

Q. What biomarkers are relevant for assessing this compound activity in preclinical studies?

Key biomarkers include receptor occupancy (via radioligand binding assays), downstream signaling markers (e.g., phosphorylated kinases), and functional readouts like cytokine release (e.g., TNF-α in immune cells) . Validate biomarkers using orthogonal methods (e.g., flow cytometry and ELISA) to ensure reliability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data between in vitro efficacy and in vivo toxicity of this compound?

Contradictions may arise from off-target effects or species-specific receptor interactions. Address this by:

Q. What methodologies are recommended for identifying pharmacodynamic biomarkers in this compound clinical trials?

Retrospective analysis of Phase 1 biopsy samples (e.g., tumor or blood) can reveal candidate biomarkers via transcriptomic or proteomic profiling . Use machine learning to correlate biomarker expression (e.g., NCAM/CD56 levels) with clinical outcomes (e.g., disease control rates) . Validate findings in independent cohorts using standardized assays .

Q. How can mathematical modeling optimize this compound dosing regimens in heterogeneous patient populations?

Fit concentration-effect models (e.g., ) to clinical PK/PD data, incorporating covariates like age, renal function, or receptor polymorphism status . Bayesian adaptive trial designs enable real-time dose adjustments based on individual biomarker responses .

Q. What strategies mitigate bias in this compound efficacy studies?

- Use double-blinded, randomized designs with placebo controls .

- Predefine statistical endpoints (e.g., p < 0.01 for primary outcomes) to avoid Type I errors .

- Conduct sensitivity analyses to assess confounding variables (e.g., concomitant medications) .

Methodological Guidance

Q. How should researchers validate this compound’s target engagement in complex tissues?

Combine ex vivo receptor autoradiography with immunohistochemistry to localize agonist binding and downstream signaling in tissue sections . For dynamic studies, use PET tracers labeled with this compound analogs to quantify receptor occupancy noninvasively .

Q. What experimental frameworks are effective for studying this compound interactions with dual receptor systems?

Employ dose-additive designs (e.g., fixed partial agonist + variable endogenous ligand) to quantify synergistic or antagonistic effects on second messengers like cAMP or IP3 . Use Schild analysis to determine receptor specificity in co-expression systems .

Q. How can researchers ensure reproducibility in this compound studies across labs?

Adopt standardized protocols for cell culture (e.g., ATCC guidelines), assay conditions (e.g., buffer composition), and data reporting (e.g., MIAME or ARRIVE guidelines) . Share raw datasets and analysis code via public repositories (e.g., Zenodo) to enable independent validation .

Tables

Table 1: Key Biomarkers for this compound Studies

Table 2: Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。